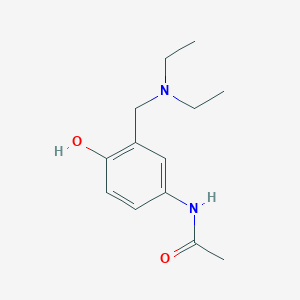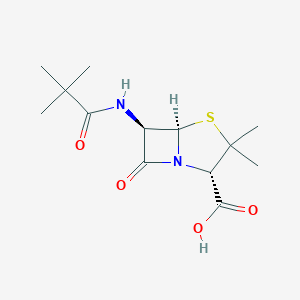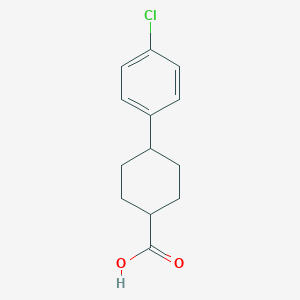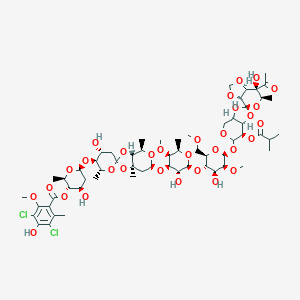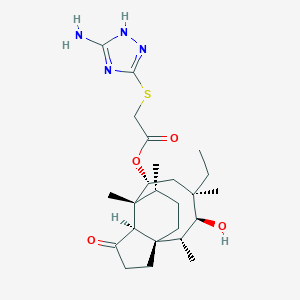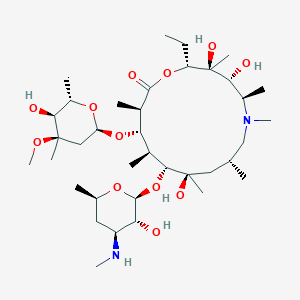
Azathramycin
Vue d'ensemble
Description
L’azithromycine est un antibiotique macrolide utilisé pour traiter diverses infections bactériennes. Elle est connue pour son activité à large spectre et sa longue demi-vie, ce qui permet une posologie moins fréquente par rapport à d’autres antibiotiques. L’azithromycine est couramment utilisée pour traiter les infections respiratoires, les infections cutanées, les otites et les maladies sexuellement transmissibles .
Applications De Recherche Scientifique
L’azithromycine a un large éventail d’applications en recherche scientifique. En chimie, elle est utilisée comme composé modèle pour étudier les antibiotiques macrolides. En biologie, elle est utilisée pour étudier les mécanismes de résistance bactérienne et les effets des antibiotiques sur la croissance bactérienne. En médecine, l’azithromycine est utilisée pour traiter diverses infections bactériennes et fait l’objet d’études pour son utilisation potentielle dans le traitement des infections virales, telles que la COVID-19. Dans l’industrie, l’azithromycine est utilisée dans la production de formulations pharmaceutiques et comme étalon de référence en chimie analytique .
Mécanisme D'action
L’azithromycine exerce ses effets en se liant à l’ARNr 23S de la sous-unité ribosomale 50S bactérienne. Cette liaison inhibe les étapes de transpeptidation et de translocation de la synthèse protéique, empêchant finalement la croissance bactérienne. L’azithromycine inhibe également l’assemblage de la sous-unité ribosomale 50S, perturbant encore la synthèse protéique. Le composé est activement absorbé par diverses cellules, y compris les phagocytes, et est délivré en concentrations élevées aux sites d’infection .
Analyse Biochimique
Biochemical Properties
Azathramycin interacts with various biomolecules, primarily targeting the ribosome . It binds to the 23S rRNA of the bacterial 50S ribosomal subunit, inhibiting the transpeptidation/translocation step of protein synthesis and preventing the assembly of the 50S ribosomal subunit .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to have clear and sustained effects on the gut microbial community, causing significant alterations in the representations of Bifidobacterium species . It also inhibits T-cell cytotoxicity against tumor cells and impairs T-cell metabolism through glycolysis inhibition, down-regulation of mitochondrial genes, and up-regulation of immunomodulatory genes .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the bacterial ribosome. By binding to the 23S rRNA of the 50S ribosomal subunit, it inhibits the transpeptidation/translocation step of protein synthesis, thereby stopping bacterial growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in vitro killing curves showed a decrease of 2 log 10 within 2 and 3 hours for azithromycin and erythromycin, respectively .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is known to be metabolized in the liver . Demethylation is the major route of metabolism, and the metabolites are not considered to have any significant antimicrobial activity .
Transport and Distribution
This compound is extensively distributed into tissues, particularly phagocytes, where it is delivered in high concentrations to sites of infection . This is reflected in rapid plasma clearance and extensive tissue distribution .
Subcellular Localization
This compound is known to accumulate in intracellular compartments, mainly in fibroblasts, phagocytic cells, and other white blood cells . This suggests that this compound is localized in specific subcellular compartments, likely acidic organelles such as lysosomes .
Méthodes De Préparation
L’azithromycine est synthétisée par une série de réactions chimiques à partir de l’érythromycine. Le processus implique la modification de la molécule d’érythromycine pour introduire un atome d’azote dans le cycle lactone, formant un cycle azalide à 15 membres. Cette modification améliore la stabilité et l’activité du composé. Les méthodes de production industrielle font souvent appel à l’extrusion à chaud pour préparer l’azithromycine sous forme de dispersion solide amorphe, ce qui améliore sa solubilité et son goût .
Analyse Des Réactions Chimiques
L’azithromycine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent le méthanol, le tampon phosphate et l’acétonitrile. Les principaux produits formés à partir de ces réactions sont généralement des dérivés de l’azithromycine avec des groupes fonctionnels modifiés. La chromatographie liquide haute performance (HPLC) est souvent utilisée pour analyser ces réactions et déterminer la pureté des produits .
Comparaison Avec Des Composés Similaires
L’azithromycine est structurellement liée à d’autres antibiotiques macrolides, tels que l’érythromycine et la clarithromycine. Par rapport à l’érythromycine, l’azithromycine a une demi-vie plus longue, une meilleure pénétration tissulaire et une meilleure tolérabilité. La clarithromycine est plus similaire à l’érythromycine en termes de pharmacocinétique mais offre une meilleure tolérabilité. Le cycle azalide à 15 membres unique de l’azithromycine la différencie des autres macrolides et contribue à sa stabilité et à son activité accrues .
Les composés similaires comprennent :
- Érythromycine
- Clarithromycine
- Roxithromycine
- Spiramycine
La structure et les propriétés uniques de l’azithromycine en font un antibiotique précieux doté d’une large gamme d’applications en médecine et en recherche.
Propriétés
IUPAC Name |
11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H70N2O12/c1-14-26-37(10,45)30(41)23(6)38-18-19(2)16-35(8,44)32(51-34-28(40)25(39(11)12)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-36(9,46-13)31(42)24(7)48-27/h19-32,34,38,40-42,44-45H,14-18H2,1-13H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKNNHYKWGYTEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(NCC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70N2O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76801-85-9 | |
| Record name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-(((2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2-ethyl-3,4,10-trihydroxy-13-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.134 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the relationship between azaerythromycin A and azithromycin?
A1: Azaerythromycin A is a known impurity and degradation product of azithromycin, a commonly used macrolide antibiotic. []
Q2: How can azaerythromycin A be separated and quantified in azithromycin samples?
A2: Several analytical techniques can be employed, with thin-layer chromatography (TLC) being a common method. TLC utilizes a mobile phase of n-hexane-ethyl acetate-diethylamine (75:25:10, v/v/v) and a stationary phase of precoated silica-gel plates. After development, azaerythromycin A can be visualized as a brown to brownish-red spot upon spraying with a modified Dragendorff's solution. This method allows for the separation and quantification of azaerythromycin A even in the presence of other potential impurities and degradation products. [] Another method is HPLC with electrochemical detection. []
Q3: What are the typical levels of azaerythromycin A found in azithromycin?
A3: The amount of azaerythromycin A can vary depending on the source and manufacturing process of the azithromycin. It's crucial to monitor these levels, as even small changes in impurity profiles can indicate variations in manufacturing or potential degradation issues. []
Q4: Are there any known instances where azaerythromycin A was specifically investigated for its biological activity?
A4: While azaerythromycin A itself hasn't been extensively studied for its individual biological effects, its presence as a structural analog of azithromycin makes it relevant in the context of structure-activity relationship studies. Research shows that even slight modifications to the macrolide structure, like replacing the carbonyl group at position 9 with a nitrogen to create an azaerythromycin, can significantly alter antibacterial activity. [, , ] Furthermore, understanding its role in potential cross-resistance mechanisms with other macrolides is essential. []
Q5: What are the implications of having azaerythromycin A present in azithromycin drug products?
A5: The presence of impurities like azaerythromycin A in pharmaceutical formulations needs to be carefully controlled and monitored due to potential impacts on drug safety and efficacy. Regulatory bodies like the FDA and ICH set strict limits for impurities in drug products. []
Q6: How is the stability of azithromycin evaluated in relation to azaerythromycin A formation?
A6: Stability studies often involve exposing azithromycin to various stress conditions like heat, light, humidity, and acidic or basic environments. The formation and increase of azaerythromycin A under these conditions are closely monitored. This data informs appropriate storage conditions and shelf-life determination for azithromycin drug products. []
Q7: What is the significance of understanding the compatibility of azithromycin with excipients in relation to azaerythromycin A?
A7: Excipients used in pharmaceutical formulations can potentially interact with the active ingredient and impact its stability. Assessing the compatibility of azithromycin with different excipients, especially in the presence of moisture, helps determine their potential contribution to azaerythromycin A formation. [] Choosing suitable excipients is crucial for maintaining the quality and stability of the final drug product. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








